N-(4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)acetamide
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Overview
Description
N-[4-(3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of 3,5-dimethyl-1-phenylpyrazole with sulfonyl chloride to introduce the sulfonamide group. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-(3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties
Mechanism of Action
The mechanism of action of N-[4-(3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Shares the pyrazole core but lacks the sulfonamide and acetamide groups.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic or heterocyclic moieties.
Acetamide derivatives: Compounds with the acetamide group but different substituents on the aromatic ring
Uniqueness
N-[4-(3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and acetamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C19H20N4O3S/c1-13-19(14(2)23(21-13)18-7-5-4-6-8-18)27(25,26)22-17-11-9-16(10-12-17)20-15(3)24/h4-12,22H,1-3H3,(H,20,24) |
InChI Key |
XMJJMVKVSYBZNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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